2-(2-Bromopropyl)-3-methylpyridine molecular weight and formula
2-(2-Bromopropyl)-3-methylpyridine molecular weight and formula
An In-Depth Technical Guide to 2-(2-Bromopropyl)-3-methylpyridine: Properties, Synthesis, and Applications
Introduction
2-(2-Bromopropyl)-3-methylpyridine is a substituted pyridine derivative of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its molecular architecture, which combines a pyridine core with a reactive secondary alkyl bromide, makes it a versatile building block for the construction of more complex molecules. The pyridine moiety is a common scaffold in numerous biologically active compounds, while the bromopropyl group serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, applications, analytical methodologies, and safety protocols, designed for professionals in the pharmaceutical and chemical research industries.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are defined by its structure and physical properties. These identifiers are crucial for database searches, regulatory submissions, and experimental design.
Table 1: Key Identifiers for 2-(2-Bromopropyl)-3-methylpyridine
| Property | Value | Source |
| IUPAC Name | 2-(2-bromopropyl)-3-methylpyridine | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| CAS Number | 1484682-58-7 | [1] |
| Canonical SMILES | CC1=C(N=CC=C1)CC(C)Br | [1] |
| InChI Key | ODDUCLYKFCYXOA-UHFFFAOYSA-N | [1] |
While specific experimental data for this compound is limited, the physical properties can be estimated based on analogous brominated pyridine structures.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale |
| Appearance | Colorless to pale yellow liquid | Similar to other substituted bromopyridines.[2] |
| Boiling Point | >200 °C | Expected to be similar to or higher than 2-bromo-3-methylpyridine (218-221 °C) due to the larger alkyl chain.[2][3] |
| Density | ~1.4 - 1.6 g/mL | In line with related compounds like 2-bromo-3-methylpyridine (1.544 g/mL).[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF). | General property of similar organic molecules. |
Synthesis and Manufacturing
The synthesis of 2-(2-bromopropyl)-3-methylpyridine is not widely documented in standard literature, but a logical and effective route can be designed based on established organic chemistry principles. The most direct approach involves the alkylation of a suitable pyridine precursor.
Hypothetical Synthetic Route: Alkylation of 3-Methylpyridine
A plausible method involves the alkylation of 3-methylpyridine (also known as 3-picoline) with 1,2-dibromopropane.[1] This reaction leverages the nucleophilicity of the pyridine nitrogen, though careful control of conditions is necessary to manage regioselectivity and prevent over-reaction.
Caption: A hypothetical workflow for the synthesis of 2-(2-bromopropyl)-3-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylpyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq) as the base, and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Alkylation: Add 1,2-dibromopropane (1.2 eq) to the mixture. The causality for using a slight excess of the dibromopropane is to drive the reaction towards the desired product while minimizing unreacted starting material.
-
Reaction: Heat the reaction mixture to approximately 80°C and monitor the progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into cold water. This step precipitates the organic product and dissolves inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the target compound.
Challenges in Synthesis:
-
Regioselectivity: A primary challenge is controlling the site of alkylation. While C-alkylation is desired, competing N-alkylation of the pyridine ring can occur. The choice of a non-nucleophilic base and appropriate solvent can help mitigate this side reaction.[1]
Chemical Reactivity and Mechanistic Insights
The utility of 2-(2-bromopropyl)-3-methylpyridine as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Alkyl Bromide Moiety: The secondary bromide on the propyl chain is a good leaving group, making this position highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, and alkoxides, to create a diverse array of derivatives.[1]
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a ligand for coordination with transition metals.[1] Furthermore, the pyridine ring itself can participate in reactions. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution but activates the positions ortho and para (2, 4, and 6) to the nitrogen for nucleophilic aromatic substitution (SₙAr) , especially if a good leaving group is present on the ring.[4]
Caption: Primary reaction pathways for 2-(2-bromopropyl)-3-methylpyridine.
Applications in Research and Drug Development
Substituted bromopyridines are invaluable building blocks in medicinal chemistry and materials science.[2]
-
Pharmaceutical Intermediates: This compound serves as a key intermediate for synthesizing complex heterocyclic structures. The ability to functionalize the side chain allows for the systematic modification of a lead compound during the drug discovery process to optimize potency, selectivity, and pharmacokinetic properties. Bromopyridines are integral to the synthesis of kinase inhibitors and antipsychotic agents.[1]
-
Ligand Design: The pyridine nitrogen can be used to design ligands for catalysis or for creating metal-based therapeutics. For example, related 2-bromo-3-methylpyridine has been used in the synthesis of platinum(IV) diazide complexes with photocytotoxic properties.[5]
-
Cross-Coupling Reactions: While the alkyl bromide is primed for substitution, related compounds with bromine directly on the pyridine ring are workhorses in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][6] This highlights the versatility of the broader bromopyridine chemical class.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of reactive intermediates like 2-(2-bromopropyl)-3-methylpyridine is critical.[7] A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Chromatographic Analysis
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for analyzing this compound, with the choice depending on the specific analytical goal.[8]
-
Gas Chromatography (GC): As the compound is expected to be volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) is an excellent method for determining purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is also highly effective. This technique is versatile and can be used for both purity assessment and reaction monitoring.[8]
Table 3: Comparison of HPLC and GC for Analysis
| Parameter | HPLC Method (Representative) | Gas Chromatography (GC) Method (Representative) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid stationary phase. |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm). | Capillary column (e.g., HP-5, 30 m x 0.25 mm). |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid). | Inert carrier gas (e.g., Helium, Nitrogen). |
| Detector | UV-Vis or Photodiode Array (PDA). | Flame Ionization Detector (FID). |
| Advantages | Versatile for a wide range of compounds; non-destructive. | High resolution for volatile compounds; robust. |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (¹H NMR): Aromatic protons on the pyridine ring are expected to resonate between δ 7.5–8.5 ppm. The methyl group at C3 would appear as a singlet around δ 2.5 ppm, and the protons of the bromopropyl chain would exhibit characteristic splitting patterns.[1]
-
Mass Spectrometry (MS): The molecular ion peak would be observed at m/z 214 (M⁺) and 216, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragment at m/z 135, corresponding to the loss of the bromopropyl side chain, would also be anticipated.[1]
Safety, Handling, and Storage
As with all reactive bromo-organic compounds, proper safety precautions are mandatory. The following information is synthesized from safety data sheets of closely related chemicals.[9][10]
Table 4: Hazard Summary and Recommended Precautions
| Hazard Category | Description | Precautionary Measures |
| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin.[10][11] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9] |
| Eye Contact | Causes serious eye irritation or damage.[9][11] | Wear chemical safety goggles or a face shield.[9] |
| Inhalation | May cause respiratory tract irritation.[9][10] | Use only in a well-ventilated area or a chemical fume hood.[12] |
| Ingestion | May be harmful if swallowed.[11] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12] |
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid generating vapors or mists. Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.
Conclusion
2-(2-Bromopropyl)-3-methylpyridine is a valuable and reactive chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. Its dual functionality—a nucleophilic substitution-ready alkyl bromide and a versatile pyridine core—provides chemists with a powerful tool for molecular construction. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in research and development.
References
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2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 . PubChem. [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . National Center for Biotechnology Information. [Link]
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2-bromo-3-amino-4-methylpyridine . ChemBK. [Link]
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3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 . PubChem. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]
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Synthesis process of 2-bromo-4-iodo-3-methylpyridine . Patsnap. [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? . ResearchGate. [Link]
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